REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].[Cl:8][C:9]1[C:14](Cl)=[N:13][CH:12]=[CH:11][N:10]=1>>[Cl:8][C:9]1[C:14]([O:7][CH2:6][C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)=[N:13][CH:12]=[CH:11][N:10]=1
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)CO
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product, which was obtained as a yellowish oil in 68% yield
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CN=C1OCC=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |